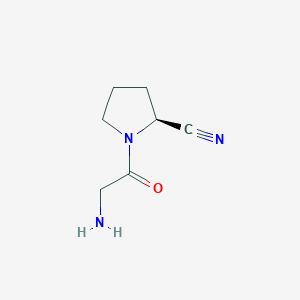
(2S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile
Overview
Description
(2S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile, also known as 2APC, is an organic compound with a wide range of applications in the scientific research field. It is an important building block for many pharmaceuticals and chemical compounds. 2APC has been widely studied due to its unique properties, including its ability to form stable complexes, its ability to promote the formation of polymers, and its potential to be used in the synthesis of other compounds.
Scientific Research Applications
Anticancer Activity
Gly-Pro-CN has been studied for its potential in cancer therapy. It has been used as a targeting ligand for anticancer prodrugs, enhancing the delivery and efficacy of cancer treatments .
Biosensing and Diagnostics
This compound serves as a peptide probe for denatured collagen, a biomarker for critical diseases like cancer. It offers potential in diagnostics and therapeutics of collagen-related diseases .
Antioxidant Properties
Research suggests that peptides containing Gly-Pro sequences may exhibit antioxidant capabilities, contributing to cellular protection against oxidative stress .
Mechanism of Action
Target of Action
Gly-Pro-CN, also known as (S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile, primarily targets the Fibroblast Activation Protein (FAP) . FAP is a serine protease overexpressed on the surface of tumor-associated fibroblasts . It plays a crucial role in cancer progression, making it a significant target for anticancer therapies .
Mode of Action
Gly-Pro-CN interacts with its target, FAP, by being recognized and cleaved by it . This interaction leads to the activation of certain biochemical pathways and results in changes at the molecular and cellular levels .
Biochemical Pathways
The interaction of Gly-Pro-CN with FAP affects the TGF-β1-ATF4-Serine/Glycine biosynthesis pathway . This pathway is crucial for augmenting collagen production . Gly-Pro-CN’s regulation of this pathway potentially offers a promising therapeutic approach for fibrotic diseases .
Pharmacokinetics
Studies on similar peptides suggest that they exhibit low systemic exposure and high first-pass metabolism . For instance, the dipeptide Gly-Pro-Hyp showed an absolute oral bioavailability of 4.4%, indicating a significant first-pass effect .
Result of Action
The primary result of Gly-Pro-CN’s action is its potent anticancer activity . It inhibits the growth of various cancer cell lines, such as 4T1 breast cancer cells, in the sub-µM to µM range . In the presence of FAP enzyme, the anticancer potency of Gly-Pro-CN derivatives was increased by up to eight folds .
Action Environment
The action, efficacy, and stability of Gly-Pro-CN can be influenced by various environmental factors. For instance, multicomponent stress conditions, such as immobilization, surgery, and injection procedures, can affect the peptide’s measures of reactivity and adaptive potential . By modulating the parasympathetic compartment of the autonomic nervous system and possibly exerting a direct influence on the adrenals, Gly-Pro-CN can alter the corticosterone content and different leukocyte subpopulations, thereby influencing the adaptation intensity index in multicomponent stress .
properties
IUPAC Name |
(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-4-6-2-1-3-10(6)7(11)5-9/h6H,1-3,5,9H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOMURQNGATABE-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



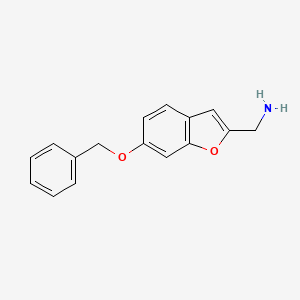

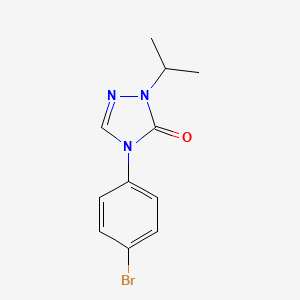

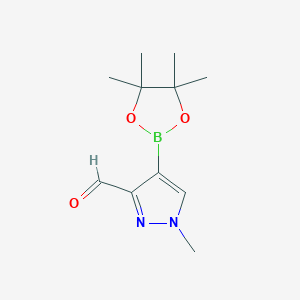
![(3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol](/img/structure/B1399550.png)
![2-[(2,4-Difluorophenyl)methoxy]benzoic acid](/img/structure/B1399553.png)

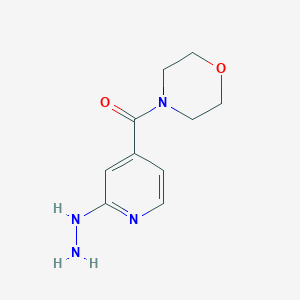
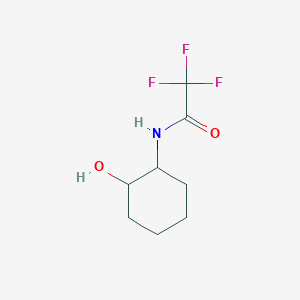
![(4-Methoxybutyl)[(oxan-4-yl)methyl]amine](/img/structure/B1399560.png)
![3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine](/img/structure/B1399562.png)
![[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B1399563.png)
![1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1399565.png)